molecular formula C19H17N3O3S2 B3011738 Indolin-1-yl(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)methanone CAS No. 1172800-70-2

Indolin-1-yl(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)methanone

Cat. No.: B3011738
CAS No.: 1172800-70-2
M. Wt: 399.48
InChI Key: HELHMDDTLDFRGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indolin-1-yl(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Mechanism of Action

Target of Action

Indolin-1-yl(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)methanone is a complex compound that contains an indole nucleus . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors are the primary targets of the compound.

Mode of Action

The compound interacts with its targets, primarily the receptors, through a process known as electrophilic substitution . This is due to the excessive π-electrons delocalization in the indole nucleus . The interaction with the receptors leads to changes in the cellular processes, resulting in various biological activities.

Biochemical Pathways

The compound affects various biochemical pathways due to its broad-spectrum biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets leads to changes in these pathways, resulting in downstream effects that contribute to its overall biological activity.

Result of Action

The result of the compound’s action is the manifestation of its various biological activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A . Similarly, indomethacin analogs of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole have demonstrated in vitro COX-2 inhibitory activity as well as in vivo anti-inflammatory activity .

Preparation Methods

The synthesis of Indolin-1-yl(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)methanone involves multiple steps, typically starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The thiazole ring can be introduced through a cyclization reaction involving appropriate thioamide precursors. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

Indolin-1-yl(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

Indolin-1-yl(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other indole derivatives and thiazole-containing molecules. Some examples are:

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-27(24,25)15-8-6-14(7-9-15)20-19-21-16(12-26-19)18(23)22-11-10-13-4-2-3-5-17(13)22/h2-9,12H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELHMDDTLDFRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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